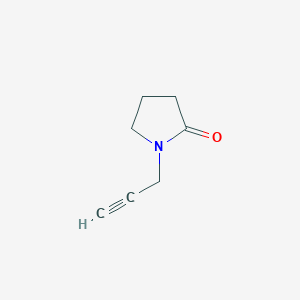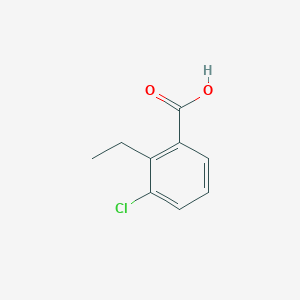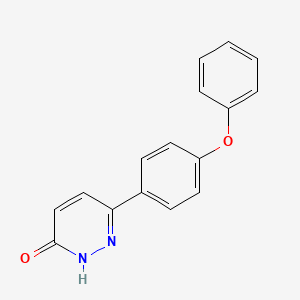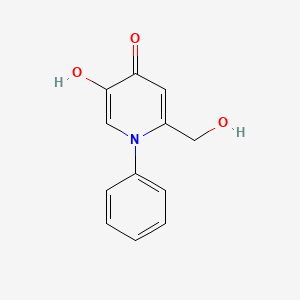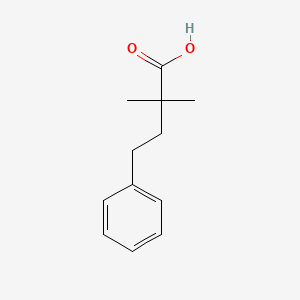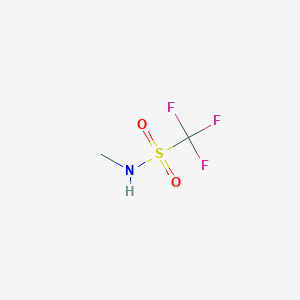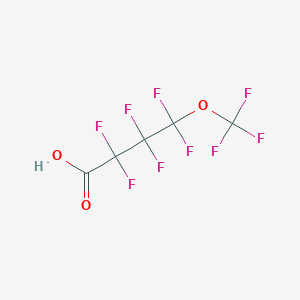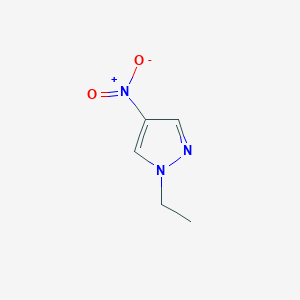
1-ethyl-4-nitro-1H-pyrazole
Übersicht
Beschreibung
“1-ethyl-4-nitro-1H-pyrazole” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C5H8N2 .
Synthesis Analysis
Pyrazole synthesis involves a variety of strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “1-ethyl-4-nitro-1H-pyrazole” can be represented by the formula C5H8N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The molecular weight of “1-ethyl-4-nitro-1H-pyrazole” is 141.12800 . The exact mass is 141.05400 . The topological polar surface area is 74.5 Ų . The complexity is 99.2 .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pyrazoles, including 1-ethyl-4-nitro-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazole derivatives have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .
Drug Discovery
In the field of drug discovery, 1-ethyl-4-nitro-1H-pyrazole and its derivatives play a significant role . For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are often used in the development of new pesticides and herbicides due to their biological activity .
Coordination Chemistry
In coordination chemistry, pyrazoles are frequently used as ligands . They can form complexes with various metals, which can then be used in a variety of applications, from catalysis to materials science .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which are used in a variety of applications, including catalysis and materials science .
Biological Material or Organic Compound for Life Science Research
4-Nitro-1H-pyrazole, a close relative of 1-ethyl-4-nitro-1H-pyrazole, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Antioxidants and Antimicrobial Agents
Pyrano pyrazole derivatives, which can be synthesized from pyrazoles, have been reported to act as antioxidants and antimicrobial agents .
Inhibition of PDGFR, FGFR, and VEGFR
1-Phenyl-4,5-dihydro-1H-pyrazoles, which can be synthesized from pyrazoles, have been found to inhibit PDGFR, FGFR, and VEGFR. These receptors promote fibroblast proliferation, migration, and transformation, and this inhibition forms the basis for their usage in IPF .
Safety And Hazards
Zukünftige Richtungen
Due to the biological and medicinal properties of pyrazole derivatives, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This includes the development of new and improved applications, as well as the advancement of methodologies for the synthesis of pyrazole derivatives .
Eigenschaften
IUPAC Name |
1-ethyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPXKEBIYOXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502745 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-nitro-1H-pyrazole | |
CAS RN |
58793-45-6 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







